Cas no 1998687-54-9 ((3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid structure
1998687-54-9 structure
商品名:(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid
CAS番号:1998687-54-9
MF:C18H23N3O4
メガワット:345.392924547195
CID:6051786
PubChem ID:165518984

(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid
    • 1998687-54-9
    • EN300-1284725
    • (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • インチ: 1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(9-16(22)23)14-10-19-21(12-14)11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1
    • InChIKey: HXSHOYGERUPMGD-OAHLLOKOSA-N
    • ほほえんだ: O(C(N[C@H](CC(=O)O)C1C=NN(CC2C=CC=CC=2)C=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 345.16885622g/mol
  • どういたいしつりょう: 345.16885622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 93.4Ų

(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1284725-10000mg
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1998687-54-9
10000mg
$3929.0 2023-10-01
Enamine
EN300-1284725-1000mg
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1998687-54-9
1000mg
$914.0 2023-10-01
Enamine
EN300-1284725-500mg
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1998687-54-9
500mg
$877.0 2023-10-01
Enamine
EN300-1284725-2500mg
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1998687-54-9
2500mg
$1791.0 2023-10-01
Enamine
EN300-1284725-1.0g
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1998687-54-9
1g
$0.0 2023-06-07
Enamine
EN300-1284725-100mg
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1998687-54-9
100mg
$804.0 2023-10-01
Enamine
EN300-1284725-50mg
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1998687-54-9
50mg
$768.0 2023-10-01
Enamine
EN300-1284725-5000mg
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1998687-54-9
5000mg
$2650.0 2023-10-01
Enamine
EN300-1284725-250mg
(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1998687-54-9
250mg
$840.0 2023-10-01

(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献

(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acidに関する追加情報

Introduction to (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic Acid (CAS No. 1998687-54-9)

(3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1998687-54-9, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery programs.

The molecular structure of this compound features a pyrazole core, which is a heterocyclic aromatic ring system known for its versatility in medicinal chemistry. The presence of a benzyl group at the 1-position of the pyrazole ring and a tert-butoxy carbonylamino substituent at the 3-position introduces unique functional properties that may contribute to its pharmacological effects. Such structural features are often engineered to enhance binding affinity, metabolic stability, and overall bioavailability in potential therapeutic agents.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The pyrazole scaffold, in particular, has been extensively studied for its role in inhibiting enzymes and receptors involved in inflammation, cancer, and infectious diseases. The specific configuration of stereochemistry at the 3-position, denoted as (3R), suggests that this compound may exhibit enantioselective interactions with biological targets, which is a critical consideration in modern drug design.

One of the most compelling aspects of (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid is its potential application in the synthesis of novel bioactive molecules. Researchers have been exploring ways to leverage this compound as a building block for more complex derivatives that could target specific disease mechanisms. For instance, studies have shown that pyrazole-based compounds can interact with proteases and kinases, which are key players in cellular signaling pathways. The tert-butoxy carbonylamino group further enhances the compound's utility as a precursor for peptide mimetics or protease inhibitors.

The pharmaceutical industry has increasingly recognized the importance of structure-activity relationships (SAR) in optimizing drug candidates. The presence of both the benzyl and tert-butoxy carbonylamino groups in (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid provides multiple sites for functionalization, allowing chemists to fine-tune its properties. This flexibility is particularly valuable when designing molecules intended for preclinical and clinical trials. Recent advancements in computational chemistry have enabled more accurate predictions of how these modifications will affect biological activity, accelerating the drug discovery process.

Furthermore, the stereochemical purity of this compound is crucial for its intended applications. The (3R) configuration implies that it has been synthesized with high enantiomeric excess, ensuring that it behaves predictably in biological assays. This level of stereochemical control is often achieved through asymmetric synthesis techniques, which are becoming increasingly sophisticated and efficient. The ability to produce enantiomerically pure compounds without significant racemization during storage or processing is a significant advantage in pharmaceutical development.

Current research trends indicate that compounds with pyrazole cores continue to be explored for their potential as antiviral agents. The pyrazole scaffold can mimic natural substrates or transition states recognized by viral enzymes, thereby inhibiting their function. For example, derivatives of pyrazole have shown promise against RNA-dependent RNA polymerases found in viruses such as influenza and hepatitis C. The benzyl group in (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid may contribute to stabilizing interactions with these targets through hydrophobic or π-stacking effects.

The tert-butoxy carbonylamino moiety also suggests potential applications in peptidomimetic chemistry. Peptides are valuable therapeutic agents due to their high specificity but often suffer from poor oral bioavailability and susceptibility to degradation by proteases. By incorporating non-peptide fragments like pyrazole derivatives into peptide analogs, researchers can improve their stability and pharmacokinetic properties. This approach has been successfully applied to develop drugs targeting neurological disorders and cancer.

In conclusion, (3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid represents an exciting opportunity for medicinal chemists to develop novel therapeutic agents. Its unique structural features—combining a pyrazole core with functionalized side chains—make it a versatile scaffold for further derivatization and optimization. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one will play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.